2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(p-tolyl)acetamide
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Overview
Description
2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(p-tolyl)acetamide is a complex organic compound that features a morpholinosulfonyl group, a pyridinone ring, and a p-tolylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridinone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the morpholinosulfonyl group: This step involves the reaction of the pyridinone intermediate with morpholine and a sulfonylating agent such as sulfonyl chloride.
Attachment of the p-tolylacetamide moiety: This can be done through an amide coupling reaction using p-toluidine and an acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(p-tolyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(phenyl)acetamide
- 2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(methyl)acetamide
- 2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(ethyl)acetamide
Uniqueness
2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(p-tolyl)acetamide is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-14-4-6-15(7-5-14)19-17(22)13-20-8-2-3-16(18(20)23)27(24,25)21-9-11-26-12-10-21/h2-8H,9-13H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBQHNYTUQQWCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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